(3-Acetyl-7-ethyl-1H-indol-1-YL)acetic acid
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Overview
Description
(3-Acetyl-7-ethyl-1H-indol-1-YL)acetic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole ring substituted with an acetyl group at the third position and an ethyl group at the seventh position, along with an acetic acid moiety attached to the nitrogen atom of the indole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Acetyl-7-ethyl-1H-indol-1-YL)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted aniline with dihydrofuran in the presence of azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions in 1-propanol. This reaction yields the corresponding indole derivative, which can then be further functionalized to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance yield and selectivity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
(3-Acetyl-7-ethyl-1H-indol-1-YL)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (3-Acetyl-7-ethyl-1H-indol-1-YL)acetic acid involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, leading to modulation of cellular pathways. For instance, it may bind to enzymes or receptors involved in cell signaling, thereby exerting its biological effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological functions.
(3-Acetyl-1H-indol-1-YL)acetic acid: Lacks the ethyl group at the seventh position, leading to different chemical and biological properties.
Uniqueness: (3-Acetyl-7-ethyl-1H-indol-1-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
2-(3-acetyl-7-ethylindol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-10-5-4-6-11-12(9(2)16)7-15(14(10)11)8-13(17)18/h4-7H,3,8H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVKFAWREZCKEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)O)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424606 |
Source
|
Record name | (3-ACETYL-7-ETHYL-1H-INDOL-1-YL)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878681-51-7 |
Source
|
Record name | (3-ACETYL-7-ETHYL-1H-INDOL-1-YL)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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